4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione
Overview
Description
TDZD-8, also known as 4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione, is a small heterocyclic compound. It was first described as a non-ATP competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β). This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of glioblastoma and other neurodegenerative diseases .
Mechanism of Action
Target of Action
TDZD-8 primarily targets Glycogen Synthase Kinase 3 beta (GSK-3β) . GSK-3β is a multifunctional serine/threonine protein kinase involved in many fundamental cellular pathways, where it interacts with more than 100 different substrates .
Mode of Action
TDZD-8 acts as a non-ATP competitive inhibitor of GSK-3β . It has been proposed that TDZD-8 binds closely to residues Arg96, Tyr216, and Lys205 of GSK-3β . The inhibitory activity of TDZD-8 is tightly connected to the aromatic ring in N4 and the methyl moiety in N2 .
Biochemical Pathways
The inhibition of GSK-3β by TDZD-8 affects multiple biochemical pathways. It has been associated with an early activation of the extracellular signal-regulated kinase (ERK) pathway and increased expression of EGR-1 and p21 genes . A sustained activation of the ERK pathway, a concomitant phosphorylation and activation of ribosomal S6 kinase (p90RSK), and an inactivation of GSK-3β by phosphorylation at Ser 9 have also been observed .
Pharmacokinetics
It’s known that tdzd-8 is a selective inhibitor of gsk-3β with an ic50 of 2 μm . It shows less potent activities against Cdk-1/cyclin B, CK-II, PKA, and PKC, with all IC50s of >100 μM .
Result of Action
TDZD-8 has been shown to decrease proliferation and induce apoptosis of GL261 glioblastoma cells in vitro, delay tumor growth in vivo, and augment animal survival . It has also been found to inhibit the proliferation and self-renewal of glioblastoma stem cells . Moreover, TDZD-8 has been shown to have anti-inflammatory, anti-arthritic, and neuroprotective activities .
Action Environment
The action of TDZD-8 can be influenced by various environmental factors. For instance, it has been suggested that the compound’s action could be contingent on NMDA receptor signaling . .
Preparation Methods
Synthetic Routes and Reaction Conditions: TDZD-8 can be synthesized through a multi-step process involving the reaction of appropriate starting materials under specific conditions.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of TDZD-8 on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions: TDZD-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving TDZD-8 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of TDZD-8 may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazolidine ring .
Scientific Research Applications
TDZD-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: TDZD-8 is used as a tool compound to study the inhibition of GSK-3β and its effects on various biochemical pathways
Biology: The compound has been shown to inhibit the proliferation and induce apoptosis of glioblastoma cells, making it a valuable research tool in cancer biology
Medicine: TDZD-8 has potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases, due to its ability to inhibit protein aggregation and reduce inflammation
Comparison with Similar Compounds
- PNR886
- PNR962
- Other thiadiazolidinone analogs
Comparison: TDZD-8 is unique among its analogs due to its specific binding affinity and inhibitory activity against GSK-3β. While other compounds like PNR886 and PNR962 have shown similar inhibitory effects, TDZD-8 remains a valuable tool compound for studying the biochemical pathways involving GSK-3β .
TDZD-8’s ability to inhibit glioblastoma cell proliferation and its potential therapeutic applications in neurodegenerative diseases highlight its significance in scientific research and drug development .
Properties
IUPAC Name |
4-benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-11-9(13)12(10(14)15-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSJDASOXWCHPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)S1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399590 | |
Record name | TDZD-8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327036-89-5 | |
Record name | TDZD-8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Benzyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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